Cas no 57407-08-6 (DEAE-Sepharose)

DEAE-Sepharose is an anion exchange chromatography medium composed of diethylaminoethyl (DEAE) groups covalently linked to a cross-linked Sepharose matrix. Its key advantages include high binding capacity for proteins and nucleic acids, excellent flow properties, and mechanical stability under a wide range of pH and ionic strength conditions. The hydrophilic Sepharose backbone ensures minimal nonspecific adsorption, while the DEAE functional group provides efficient separation of biomolecules based on charge differences. It is suitable for both laboratory-scale purification and industrial applications, offering reproducibility and scalability. The matrix is chemically resistant and can be sanitized with common cleaning agents, ensuring long-term usability.
DEAE-Sepharose structure
DEAE-Sepharose structure
Product Name:DEAE-Sepharose
CAS No:57407-08-6
MF:C6H15NO.xUnspecified
MW:
CID:826237
Update Time:2025-05-21

DEAE-Sepharose Chemical and Physical Properties

Names and Identifiers

    • DEAE SEPHAROSE CL-6B
    • DEAE–Sepharose
    • DEAE-Sepharose
    • DEAE SEPHAROSE FF
    • CL-6B
    • deae sepharose anion exchanger
    • DEAE-Sepharose CL-6B
    • DEAE-Sepharose fast flow
    • Fast Flow
    • Diethylaminoethyl–Sepharose®
    • DEAE SEPHAROSE FAST FLOW
    • DEAE-SEPHAROSE(R) CL-6B
    • DIETHYLAMINOETHYL SEPHAROSE
    • DIETHYLAMINOETHYL-SEPHAROSE(R) CL-6B
    • DEAE-Sepharose(R)
    • Diethylaminoethyl-Sepharose(R)
    • agarose,2-(diethylamino)ethylether
    • MDL: MFCD00146630
    • Inchi: InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3
    • InChI Key: ULCXRAFXRZTNRO-UHFFFAOYSA-N

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 0.8±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 361.8±5.0 °C at 760 mmHg
  • Flash Point: Fahrenheit: 100.4 - 109.4 ° f < br / > Celsius: 38 - 43 ° C < br / >
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

DEAE-Sepharose Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:1
  • Hazard Category Code: 10
  • Safety Instruction: 16-26-36
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at 4 ° C, -4 ° C is better

DEAE-Sepharose Pricemore >>

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Additional information on DEAE-Sepharose

Professional Introduction to Compound with CAS No. 57407-08-6 and Product Name: DEAE-Sepharose

The compound with the CAS number 57407-08-6 is a critical component in the field of biochemical separation and purification, widely utilized in research and industrial applications. This compound is primarily associated with the product name DEAE-Sepharose, a highly effective ion-exchange chromatography medium that has become an indispensable tool in modern biotechnology. DEAE-Sepharose, derived from Sepharose, a polysaccharide gel matrix, is specifically engineered to facilitate the separation of proteins, nucleic acids, and other biomolecules based on their net charge.

DEAE-Sepharose stands for Diethylaminoethyl Sepharose, where the Diethylaminoethyl (DEAE) group serves as the ion-exchange functional moiety. This group imparts a strong cationic character to the matrix, allowing it to bind negatively charged molecules under specific pH conditions. The Sepharose backbone, a cross-linked dextran polymer, provides a stable and reproducible matrix that maintains its structural integrity even under harsh conditions, making it ideal for repeated use in various biochemical applications.

The versatility of DEAE-Sepharose is evident in its extensive use across multiple domains of biotechnology and pharmaceutical research. One of its most significant applications is in protein purification, where it enables the isolation of recombinant proteins from complex mixtures. The ability to adjust pH and ionic strength allows researchers to optimize binding conditions, ensuring high yields and purity of target proteins. This has been particularly crucial in the development of monoclonal antibodies and other therapeutic proteins, where purity is paramount for clinical efficacy.

Recent advancements in bioprocessing have further highlighted the importance of DEAE-Sepharose in large-scale protein production. Researchers have been exploring novel methods to enhance the efficiency of ion-exchange chromatography using DEAE-Sepharose, including modifications to improve loading capacities and reduce elution times. For instance, studies have demonstrated that by incorporating polyethylene glycol (PEG) chains into the matrix, the binding capacity for certain proteins can be significantly increased while maintaining resolution quality. Such innovations are pivotal in streamlining bioprocessing workflows and reducing production costs.

In addition to protein purification, DEAE-Sepharose has found applications in nucleic acid separation and analysis. Its ability to selectively bind nucleic acids based on charge properties makes it valuable for tasks such as plasmid isolation and DNA fragment purification. The high specificity of DEAE-Sepharose ensures that unwanted contaminants are effectively removed, leading to higher quality nucleic acids suitable for downstream applications like PCR and sequencing.

The role of DEAE-Sepharose in diagnostic assays cannot be overstated either. In immunoassays and ELISA protocols, ion-exchange chromatography using DEAE-Sepharose can be employed to purify antibodies or antigens with high precision. This has been particularly beneficial in developing rapid diagnostic tests for infectious diseases, where sensitivity and specificity are critical for accurate detection.

From an environmental perspective, the sustainability of using DEAE-Sepharose has also been a point of interest. Sepharose itself is biodegradable, making it an eco-friendly choice compared to synthetic alternatives. Researchers have been investigating ways to optimize recovery processes for DEAE-Sepharose, ensuring that after use, the matrix can be efficiently recycled or disposed of without adverse environmental impact. This aligns with broader efforts in green chemistry to develop more sustainable bioprocessing methods.

The integration of artificial intelligence (AI) into biochemical research has also opened new avenues for leveraging DEAE-Sepharose. AI-driven platforms can predict optimal conditions for ion-exchange chromatography using DEAE-Sepharose, minimizing trial-and-error experimentation and accelerating discovery processes. Machine learning algorithms can analyze vast datasets on protein binding affinities under different conditions, providing insights that would be challenging to obtain through conventional means.

Looking ahead, the future prospects for DEAE-Sepharose appear promising as advancements continue to emerge in biotechnology and related fields. Innovations such as nano-scale ion-exchange materials could further enhance the capabilities of DEAE-Sepharose, enabling even higher resolution separations at reduced costs. Additionally, the development of novel ligands that can be coupled to the Sepharose matrix may expand its utility beyond traditional ion-exchange applications into areas like affinity chromatography.

In conclusion,DEAE-Sepharose remains a cornerstone material in biochemical separation technologies due to its reliability, versatility, and efficiency. Its continued evolution through research and innovation ensures that it will remain indispensable for scientists working on cutting-edge projects across academia and industry. As our understanding of biomolecules deepens,DEAE-Sepharose will undoubtedly play an even more significant role in shaping the future of biotechnology.

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